molecular formula C10H13FN2O2 B070831 Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS No. 171178-41-9

Tert-butyl (6-fluoropyridin-3-yl)carbamate

Cat. No. B070831
Key on ui cas rn: 171178-41-9
M. Wt: 212.22 g/mol
InChI Key: FXGNEIOGSGKPFL-UHFFFAOYSA-N
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Patent
US06713484B2

Procedure details

Reaction of 5-[N-(tert-butoxycarbonyl)amino]-2-fluoropyridine (5.3 g, 25 mmol) sequentially with n-Butyl and CO2 as described in the following example gives 5-(N-(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid (1.60 g, 25%). 1H NMR (DMSO) δ 9.83 (1H, brs) 8.84 (1H, s), 7.49 (1H, d, J=2.9 Hz), 1.47 (9H, s).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:16](=[O:18])=[O:17]>>[C:1]([O:5][C:6]([NH:8][C:9]1[C:10]([C:16]([OH:18])=[O:17])=[CH:11][C:12]([F:15])=[N:13][CH:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC(=NC1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1C(=CC(=NC1)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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